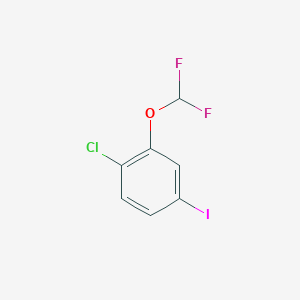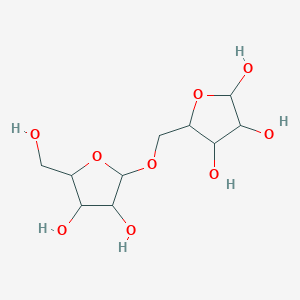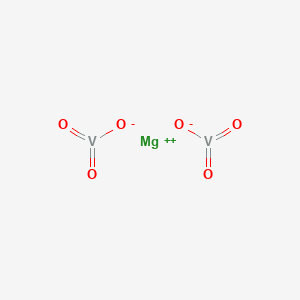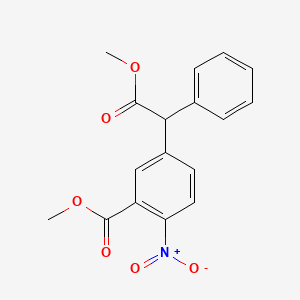
4-Chloro-3-(difluoromethoxy)iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(difluoromethoxy)iodobenzene: , with the chemical formula C7H5F2IO, is a halogenated aromatic compound It features a chlorine atom, two fluorine atoms, and an iodine atom attached to a benzene ring
Chemical Name: 4-(Difluoromethoxy)iodobenzene
CAS Number: 128140-82-9
Molecular Weight: 270.02 g/mol
Boiling Point: 217-219 °C (lit.)
Density: 1.871 g/mL at 25 °C (lit.)
Refractive Index: n 1.548 (lit.)
Flash Point: >230 °F
Storage Temperature: 2-8°C (protect from light)
Preparation Methods
Synthetic Routes:: The synthesis of 4-(difluoromethoxy)iodobenzene involves several steps. One common method is the iodination of 4-chloroanisole using iodine and a suitable oxidant. The reaction proceeds as follows:
Industrial Production:: Industrial-scale production typically involves optimized conditions and efficient reagents to achieve high yields.
Chemical Reactions Analysis
Reactivity:: 4-(Difluoromethoxy)iodobenzene participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Redox Reactions: It may undergo oxidation or reduction processes.
Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions.
Nucleophilic Substitution: Use strong nucleophiles (e.g., Grignard reagents, amines) in polar solvents (e.g., DMF, DMSO).
Redox Reactions: Employ oxidants (e.g., NBS, mCPBA) or reducing agents (e.g., NaBH, LiAlH).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh)) and suitable ligands.
Major Products:: The primary product of substitution reactions is the corresponding aryl compound with the desired functional group (e.g., phenols, amines).
Scientific Research Applications
4-(Difluoromethoxy)iodobenzene finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: In drug discovery, it can be modified to target specific biological pathways.
Materials Science: For functional materials and polymers.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may act as a:
Reagent: Participating in chemical transformations.
Pharmacophore: Interacting with biological targets (e.g., enzymes, receptors).
Comparison with Similar Compounds
While 4-(difluoromethoxy)iodobenzene is unique due to its specific combination of halogens, similar compounds include:
Properties
Molecular Formula |
C7H4ClF2IO |
|---|---|
Molecular Weight |
304.46 g/mol |
IUPAC Name |
1-chloro-2-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |
InChI Key |
CFIFJXAJYKEWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)
![(4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12086434.png)


![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)




![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)

